![molecular formula C21H23N3O6 B2550013 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 954660-82-3](/img/structure/B2550013.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Modulation
Research into compounds structurally related to the specified chemical has investigated their role in modulating neural receptors, which may have implications for treating conditions such as compulsive behaviors, including binge eating. For instance, studies on orexin receptors (OX1R and OX2R) antagonists have shown potential for reducing compulsive food intake in animal models without affecting standard food intake, suggesting a therapeutic angle for eating disorders (Piccoli et al., 2012).
Anticancer Activity
Another area of interest is the anticancer activity of urea derivatives. Diaryl urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. This indicates the potential of such compounds, including those structurally similar to "1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea", as novel anticancer agents (Feng et al., 2020).
Chemical Synthesis and Characterization
The structural complexity of urea derivatives, including those with benzodioxole and dimethoxyphenyl groups, necessitates advanced synthesis and characterization techniques. Studies focusing on the synthesis of analogous compounds provide insights into the chemical properties and potential applications of such molecules in medicinal chemistry and drug design (Singh & Lesher, 1991).
Antioxidant Properties
Research into the antioxidant properties of compounds with urea and thiourea moieties indicates the potential for developing novel antioxidants. These compounds have been evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activities (Abd-Almonuim et al., 2020).
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(9-15)28-2)23-21(26)22-10-13-7-20(25)24(11-13)14-3-6-17-19(8-14)30-12-29-17/h3-6,8-9,13H,7,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGDFGDRQQTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

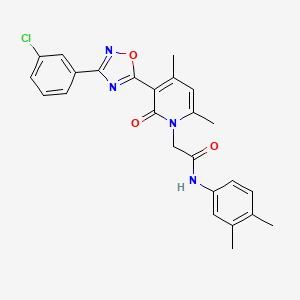

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)
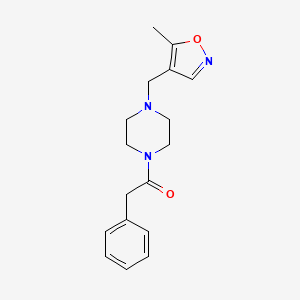
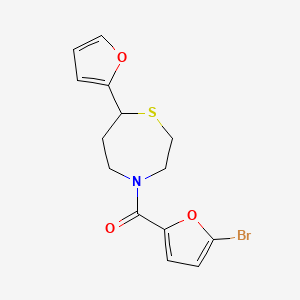
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
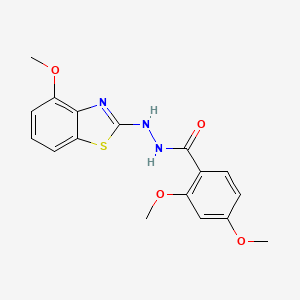
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)
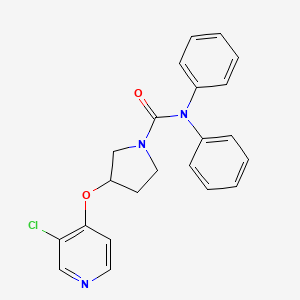
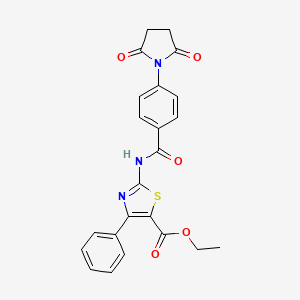
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
